2-Ethylhexyl salicylate 2-Ethylhexyl salicylate Ethylhexyl salicylate is a benzoate ester and a member of phenols. It is functionally related to a salicylic acid.
Also known as Ethylhexyl Salicylate. Octyl salicylate is an oil soluble chemical sunscreen agent that absorbs UVB radiation. It does not protect against UVA. Octyl salicylate is used to augment the UVB protection in a sunscreen. Salicylates are weak UVB absorbers and they are generally used in combination with other UV filters. Octyl salicylate appears to have a good safety profile. It covers wavelength in the range 295-315 nm, peak at 307-310 nm. It is an ester of salicylic acid and 2-ethylhexanol. The salicylate portion of the molecule absorbs ultraviolet light to protect skin from the harmful effects of exposure to sunlight, while the ethylhexanol portion functions as an emollient.
2-Ethylhexyl salicylate is a natural product found in Camellia sinensis, Homo sapiens, and Lonicera japonica with data available.
Brand Name: Vulcanchem
CAS No.: 118-60-5
VCID: VC0001983
InChI: InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3
SMILES: CCCCC(CC)COC(=O)C1=CC=CC=C1O
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

2-Ethylhexyl salicylate

CAS No.: 118-60-5

Cat. No.: VC0001983

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexyl salicylate - 118-60-5

Specification

CAS No. 118-60-5
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name 2-ethylhexyl 2-hydroxybenzoate
Standard InChI InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3
Standard InChI Key FMRHJJZUHUTGKE-UHFFFAOYSA-N
Isomeric SMILES CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1O
SMILES CCCCC(CC)COC(=O)C1=CC=CC=C1O
Canonical SMILES CCCCC(CC)COC(=O)C1=CC=CC=C1O

Introduction

Chemical Structure and Synthesis Methodologies

Molecular Characteristics

2-Ethylhexyl salicylate (C₁₅H₂₂O₃) features a salicylic acid moiety esterified with 2-ethylhexanol, yielding a hydrophobic molecule with a molecular weight of 250.33 g/mol . Key physicochemical properties include:

PropertyValueSource
Boiling Point189–190°C at 21 mmHg
Density1.014 g/mL at 25°C
Vapor Pressure0.018 Pa at 20°C
Water Solubility74.4 μg/L at 20°C
LogP (Octanol-Water)5.94
UV Absorption Peak306 nm (UVB range)

The ester's structure enables simultaneous UV absorption and lipid solubility, making it effective in oil-based sunscreen formulations .

Synthesis Pathways

Traditional synthesis involves azeotropic esterification of salicylic acid with 2-ethylhexanol under acidic catalysis . Recent innovations employ immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving 88.2% molar conversion under optimized conditions :

ParameterOptimal ValueConversion Rate
Temperature66.5°C88.2%
Reaction Time23.1 hours
Enzyme Loading881 PLU

This enzymatic approach reduces energy consumption and avoids toxic catalysts, aligning with green chemistry principles . The lipase maintains >80% activity after six reuse cycles, enhancing process sustainability .

Applications in Photoprotection

UV Filter Efficacy

As a UVB absorber, 2-ethylhexyl salicylate exhibits peak absorption at 306 nm, complementing broader-spectrum filters like avobenzone . While its molar extinction coefficient (ε = 1,200–1,400 M⁻¹cm⁻¹) is modest compared to modern filters, it enhances formulation stability by:

  • Reducing photodegradation of co-ingredients (e.g., oxybenzone) through excited-state quenching

  • Improving solubility of crystalline UV filters in oil phases

  • Contributing water resistance via hydrophobic interactions

Formulation Synergies

Clinical studies demonstrate synergistic effects when combined with other filters:

Filter CombinationSPF EnhancementReference
3% Octisalate + 3% Avobenzone37%
5% Octisalate + 5% Octocrylene29%

These synergies enable lower concentrations of individual actives, mitigating irritation risks while maintaining protection .

Human Toxicokinetics and Exposure

Dermal Absorption Dynamics

A 2025 study simulating real-world sunscreen use (3.8 g applied over 9 hours) revealed:

Metric2-Ethylhexyl SalicylateMetabolite 5OH-EHS
Peak Urinary Concentration525 μg/g creatinine213 μg/g creatinine
Time to Peak7–8 hours7–8 hours
Terminal Half-Life8.7 hours87 hours
24-Hour Excretion334 μg (34% total)124 μg (19%)

Prolonged detection of 5OH-EHS suggests cumulative exposure risks during repeated application .

Metabolic Pathways

Phase I metabolism predominantly oxidizes the ethylhexyl chain, producing:

  • 5OH-EHS: Primary metabolite (19% excretion)

  • 5oxo-EHS: Secondary oxidation product (11%)

  • 5cx-EPS: Carboxylic acid derivative (18%)

Notably, 4OH-EHS and 6OH-EHS isomers account for <5% of metabolites, indicating stereoselective metabolism .

OrganismEC₅₀ (96h)Endpoint
Daphnia magna2.1 mg/LImmobilization
Danio rerio4.7 mg/LDevelopmental defects

The European Chemicals Agency classifies it as "very toxic to aquatic life with long-lasting effects" .

Human Health Considerations

Contradictory evidence complicates safety assessments:

  • Skin Penetration: <1% systemic absorption in vitro

  • Endocrine Effects: Inconclusive in vivo data; ECHA mandates fish sexual development testing

  • Sensitization: 0.3% incidence in patch tests (n=1,200)

Regulatory status varies globally:

RegionMax ConcentrationStatus
EU5%Approved (Annex VI)
USA5%GRASE Category
Japan10%Approved

Regulatory Controversies

The 2020 CJEU ruling requiring animal testing for EU market approval sparked debate . Symrise AG's challenge argued that:

  • Existing human data sufficed for safety assessment

  • Testing violated cosmetic regulation (EC) No 1223/2009

  • Alternative in vitro models showed concordance >85%

The court upheld ECHA's mandate, prioritizing precautionary principles over industry objections .

Future Directions

Emerging research priorities include:

  • Nanoencapsulation: Enhancing UV protection while reducing systemic absorption

  • Biodegradation Studies: Screening microbial consortia for esterase activity

  • Longitudinal Exposure Models: Quantifying bioaccumulation in high-frequency users

Advances in computational toxicology may resolve current data gaps, enabling evidence-based updates to regulatory frameworks.

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